BenchChemオンラインストアへようこそ!

Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Kinase Inhibition FGFR Cancer Research

This compound is a validated dual-activity probe with potent FGFR3 inhibition (IC50<10nM) and CYP2D6 inhibition (IC50 100nM). Its defined 4-methoxyphenyl substitution and 2-furanyl methanone moiety confer unique polypharmacology, enabling reproducible FGFR3-specific cancer signaling studies and ADME assay standardization. Ideal for targeted medicinal chemistry and drug-drug interaction research.

Molecular Formula C16H17NO3
Molecular Weight 271.316
CAS No. 1211214-76-4
Cat. No. B2926131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
CAS1211214-76-4
Molecular FormulaC16H17NO3
Molecular Weight271.316
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CO3
InChIInChI=1S/C16H17NO3/c1-19-14-6-4-12(5-7-14)13-8-9-17(11-13)16(18)15-3-2-10-20-15/h2-7,10,13H,8-9,11H2,1H3
InChIKeyAUJMXUNYGBNEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone (CAS 1211214-76-4): Structural and Pharmacological Profile for Research Procurement


Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a synthetic organic compound belonging to the class of pyrrolidinylfuran derivatives . It is characterized by a furan ring, a methoxy-substituted phenyl group, and a pyrrolidine ring, and is primarily utilized as a building block in the synthesis of more complex molecules . Its pharmacological profile includes reported activity as an inhibitor of several key therapeutic targets, including Fibroblast Growth Factor Receptors (FGFRs) and Cytochrome P450 2D6 (CYP2D6), as documented in patent literature and public databases [1][2][3].

The Procurement Risk of Generic Pyrrolidinylfuran Substitutes for Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone


Substituting Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone with a generic, less-characterized pyrrolidinylfuran analog introduces significant experimental risk. The specific substitution pattern—a 4-methoxyphenyl group on the pyrrolidine ring and a 2-furanyl methanone moiety—dictates its unique polypharmacological profile, including distinct inhibitory activities against FGFRs and CYP2D6 [1][2]. Simple analogs, such as those lacking the 4-methoxyphenyl group or with altered heterocyclic cores, will likely exhibit profoundly different target engagement and selectivity [3][4]. The quantitative data presented in Section 3 demonstrates that even closely related compounds within the same chemical class can exhibit orders-of-magnitude differences in potency against specific targets, making unverified substitutions unsuitable for hypothesis-driven research.

Quantitative Differentiation of Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone for Scientific Selection


Comparative FGFR Kinase Inhibition Profile: Selectivity Assessment

This compound exhibits a distinct inhibitory profile across Fibroblast Growth Factor Receptors (FGFRs). In a head-to-head comparison under equivalent assay conditions, the compound displays an IC50 of 115 nM against both FGFR1 and FGFR4, while exhibiting significantly enhanced potency against FGFR3 with an IC50 of <10 nM [1]. This contrasts with other FGFR inhibitors which may show pan-kinase activity or a different selectivity pattern.

Kinase Inhibition FGFR Cancer Research

CYP2D6 Metabolic Enzyme Inhibition: A Key Differentiator for In Vitro ADME Studies

The compound acts as an inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, a major drug-metabolizing enzyme in humans, with a reported IC50 of 100 nM [1]. This is a defined and quantifiable property that distinguishes it from structurally similar analogs lacking this activity. While many pyrrolidinylfuran compounds are not characterized for CYP inhibition, this compound's known activity allows for more controlled in vitro metabolism studies.

ADME CYP Inhibition Drug Metabolism

Potential Dual-Activity Profile: Kinase Inhibition Combined with CYP Modulation

The compound's unique combination of activities—inhibition of FGFR kinases and CYP2D6—represents a defined polypharmacological profile [1][2]. While most commercially available analogs are characterized for a single primary target, this compound is a rare example where both kinase and metabolic enzyme activity have been quantified. This dual activity is a key differentiator for chemical biology studies exploring the interplay between kinase signaling and drug metabolism.

Polypharmacology Tool Compound Chemical Biology

Validated Application Scenarios for Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone Based on Quantified Evidence


Investigating FGFR3-Dependent Signaling Pathways in Oncology

This compound is an ideal tool for dissecting FGFR3-specific signaling in cancer models. Its preferential inhibition of FGFR3 (IC50 <10 nM) over FGFR1 and FGFR4 (IC50 115 nM) [1] allows researchers to differentiate the role of FGFR3 from other FGFR family members. This is particularly relevant for studying cancers like bladder cancer and multiple myeloma, where FGFR3 is frequently mutated or overexpressed. The defined selectivity profile minimizes confounding results from pan-kinase inhibition, leading to more conclusive data.

Standardized CYP2D6 Inhibitor for In Vitro ADME Profiling

Due to its well-documented inhibition of CYP2D6 (IC50 100 nM) [2], this compound serves as a reliable, commercially available control for in vitro ADME assays. Its use ensures experimental consistency across studies, enabling researchers to accurately assess the CYP2D6 metabolic liability of new chemical entities. This contrasts with using uncharacterized in-house compounds or less potent, less well-documented alternatives.

Chemical Biology Studies of Polypharmacology

The unique combination of FGFR kinase inhibition and CYP2D6 enzyme inhibition makes this compound a valuable probe for chemical biology [1][2]. It can be employed to investigate the functional consequences of simultaneously modulating a key signaling pathway (FGFR) and a major drug-metabolizing enzyme (CYP2D6). This is especially useful in studies exploring drug-drug interactions or the impact of metabolic enzyme modulation on kinase inhibitor efficacy in cell-based models.

Synthesis of Novel FGFR-Targeted Chemical Entities

As a building block with a defined FGFR inhibitory profile [1], Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is an optimal starting point for medicinal chemistry campaigns. The core structure can be elaborated to optimize potency, selectivity, and pharmacokinetic properties. Its known activity against FGFRs provides a validated starting point for lead optimization, significantly reducing the risk of pursuing inactive or non-selective chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.